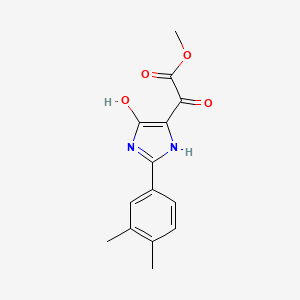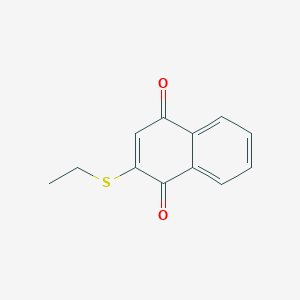![molecular formula C16H14ClN3O3 B14671408 3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol CAS No. 38052-97-0](/img/structure/B14671408.png)
3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a phenanthridinyl group substituted with chloro and nitro groups, linked to a propanol moiety through an amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol typically involves multi-step organic reactions. One common method includes the nitration of phenanthridine, followed by chlorination to introduce the chloro and nitro substituents. The resulting intermediate is then reacted with 3-aminopropanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and stringent control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenanthridinyl derivatives.
科学的研究の応用
3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The nitro and chloro substituents play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitrophenanthridine: Lacks the propanol moiety but shares the phenanthridinyl core.
3-Aminopropanol: Contains the propanol moiety but lacks the phenanthridinyl group.
Phenanthridine: The parent compound without any substituents.
Uniqueness
3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol is unique due to the combination of its substituents and the propanol linkage, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
38052-97-0 |
|---|---|
分子式 |
C16H14ClN3O3 |
分子量 |
331.75 g/mol |
IUPAC名 |
3-[(2-chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol |
InChI |
InChI=1S/C16H14ClN3O3/c17-10-8-13-11-4-1-2-5-12(11)16(18-6-3-7-21)19-15(13)14(9-10)20(22)23/h1-2,4-5,8-9,21H,3,6-7H2,(H,18,19) |
InChIキー |
QSWALLJYPODQLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])N=C2NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


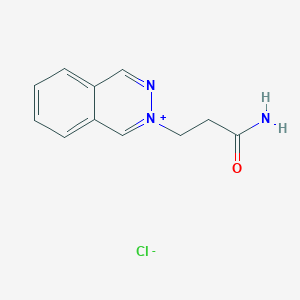
![1-Bromo-2-[(2-bromoethyl)selanyl]ethane](/img/structure/B14671334.png)
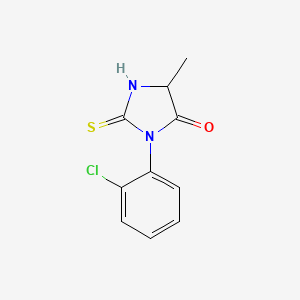
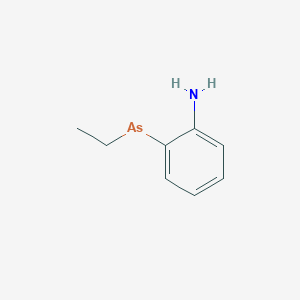
![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)

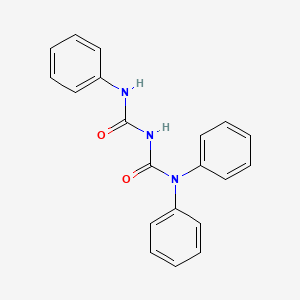

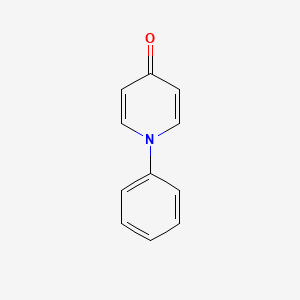
![Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-](/img/structure/B14671379.png)
